molecular formula C7H9N3O B15200995 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

Cat. No.: B15200995
M. Wt: 151.17 g/mol
InChI Key: DLTZWSQHZLMRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a partially saturated pyran ring fused to a pyrimidine core. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and biological relevance. Notably, it has been explored as a hedgehog (Hh) signaling pathway inhibitor, with derivatives demonstrating promising in vitro potency comparable to the reference drug GDC-0449 (vismodegib) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N3O/c8-6-5-2-1-3-11-7(5)10-4-9-6/h4H,1-3H2,(H2,8,9,10)

InChI Key

DLTZWSQHZLMRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CN=C2OC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrano ring . Microwave-assisted synthesis has also been reported, which can enhance reaction rates and yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Cyclization and Ring Expansion Reactions

The compound undergoes cyclization reactions to form expanded heterocyclic systems. A key example involves its reaction with formamide under reflux conditions, leading to the formation of furochromone-pyrimidine hybrids via nucleophilic addition-cyclization mechanisms. This reaction proceeds through an intermediate where the amino group attacks the carbonyl group of formamide, followed by intramolecular cyclization to generate fused tricyclic systems .

Representative Reaction:

text
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine + Formamide → [Intermediate] → Furo[3',2':6,7]chromeno[2,3-d]pyrimidin-4-amine

Key Conditions: Reflux at 100°C for 6–8 hours; solvent: ethanol .

Nucleophilic Substitution Reactions

The amino group at position 4 participates in nucleophilic substitutions. For instance, reactions with 2-chloroacetyl chloride yield acetamide derivatives. This pathway involves the formation of a transient Schiff base intermediate, followed by acylation at the amino site .

Example Reaction Pathway:

ReagentProductYieldConditions
2-Chloroacetyl chloride2-Chloro-N-(pyrano-pyrimidinyl)acetamide80%Reflux in dioxane (3 hours)

Structural Confirmation: IR spectra show disappearance of NH₂ bands (3425 cm⁻¹) and emergence of amide C=O (1731 cm⁻¹) .

Condensation with Carbon Electrophiles

The compound reacts with carbon disulfide under basic conditions to form thione derivatives. This reaction exploits the nucleophilic character of the pyrimidine ring’s nitrogen atoms .

Mechanistic Steps:

  • Deprotonation of the pyrimidine nitrogen by triethylamine.

  • Attack of carbon disulfide at the electrophilic C-2 position.

  • Rearrangement to form a stable thione product.

Key Data:

  • Product: 2-Thioxo-1,5-dihydro-pyrano[2,3-d]pyrimidine

  • Yield: 75% (ethanol solvent, room temperature) .

Alkylation and Arylations

Alkylation reactions with alkyl halides or aryl aldehydes occur at the exocyclic amino group or pyran oxygen. For example, microwave-assisted reactions with substituted benzaldehydes generate arylidene derivatives via Knoevenagel condensation .

Optimized Protocol:

ParameterValue
Catalystp-TsOH/MgSO₄
SolventTetrahydrofuran (THF)
Temperature60°C
Reaction Time10–20 minutes (microwave)

Outcome: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) achieve >90% conversion due to enhanced nucleophilicity .

Hybrid Catalysis in Functionalization

Hybrid catalysts like TBBDA (tetrabutylammonium bromide-dimethylacetamide) enhance regioselectivity in cycloadditions. These systems facilitate the synthesis of pyrano-pyrimidine-dione derivatives via tandem Michael addition-cyclization .

Catalyst Performance Comparison:

Catalyst SystemReaction Efficiency (%)Selectivity (exo:endo)
TBBDA9219:1
p-TsOH/MgSO₄8510:1

Mechanistic Insight: TBBDA stabilizes oxonium ion intermediates, favoring exo-cyclization .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show pharmacological relevance:

  • PARP-1 Inhibition: Pyrano-pyrimidine-diones (IC₅₀ = 0.8–2.1 μM) inhibit PARP-1, potentiating DNA damage in cancer cells .

  • Antimicrobial Activity: Thione derivatives exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry. Continued exploration of its reaction pathways, particularly under green chemistry conditions, remains a priority for drug discovery .

Mechanism of Action

The primary mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can effectively reduce the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine Pyrano[2,3-d]pyrimidine Dihydro-pyran ring, 4-amino group Hedgehog pathway inhibition (e.g., compound 18)
7H-Pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Fully aromatic pyrrole ring Kinase inhibition, antiviral candidates
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5-Iodo substitution Enhanced binding affinity (e.g., compound 8)
5-Phenylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine Thiophene ring, 5-phenyl group Pharmaceutical intermediates
6-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine Thieno-pyridine-pyrimidine Thiophene-pyridine hybrid, methyl group Preclinical research (unspecified targets)

Key Observations :

  • Core Heterocycle: The pyrano-pyrimidine scaffold (target compound) offers partial saturation, which may improve solubility and reduce metabolic instability compared to fully aromatic pyrrolo- or thieno-pyrimidines .
  • Hybrid Systems: Thieno-pyridine hybrids (e.g., ) introduce sulfur atoms, altering electronic properties and enabling interactions with sulfur-binding enzymes.

Pharmacokinetic and Pharmacodynamic Profiles

  • This compound Derivatives: Compound 18 exhibited moderate pharmacokinetic (PK) properties in vivo, with balanced absorption and clearance rates, making it a viable candidate for further optimization .
  • Thieno-pyrimidines: Sulfur-containing cores may increase lipophilicity, improving membrane permeability but risking faster hepatic metabolism .

Hedgehog Pathway Inhibition

The pyrano-pyrimidine scaffold (e.g., compound 18) demonstrated IC₅₀ values in the nanomolar range against Hh pathway targets, comparable to GDC-0448. Its dihydro structure likely reduces planarity, enhancing selectivity over off-target kinases .

Antiviral and Kinase Inhibition

Pyrrolo-pyrimidines with iodine substitutions (e.g., compound 8) showed sub-micromolar activity against viral polymerases, attributed to halogen-bonding interactions .

Industrial and Pharmaceutical Utility

Thieno-pyrimidines (e.g., 5-phenylthieno[2,3-d]pyrimidin-4-amine) are widely used as intermediates in drug synthesis, particularly for kinase inhibitors and anticancer agents .

Biological Activity

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, along with relevant research findings and data tables.

Chemical Structure and Properties

The compound features a fused pyran and pyrimidine ring system, with an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C9H10N2OC_9H_{10}N_2O, and it exhibits significant potential in drug development due to its unique structural characteristics.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli15
This compoundS. aureus20

These results indicate that modifications to the compound can enhance its efficacy against specific pathogens.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that this compound can form stable interactions with these enzymes.

Enzyme TargetBinding Affinity (kcal/mol)
COX-1-8.5
COX-2-9.0

These binding affinities indicate a strong potential for this compound in anti-inflammatory drug design.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The compound demonstrated significant cytotoxic effects on various cancer cell lines.

Cell LineIC50 (μM)
HeLa5.0
MCF-78.0
A5496.5

The results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further antitumor research.

Structure–Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the amine group or substitutions on the pyran ring can significantly alter its biological profile. For instance:

  • Substituted Derivatives : Variants with halogen substitutions have shown improved binding affinities to biological targets.
  • Cyclization Reactions : Compounds synthesized through cyclization reactions exhibit enhanced biological activities compared to their linear counterparts.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of pyrano[2,3-d]pyrimidine against resistant bacterial strains and found that certain modifications increased their antimicrobial potency significantly.
  • Case Study on Antitumor Activity : In vitro tests on modified derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity against breast cancer cells compared to unmodified versions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires iterative adjustments to reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Techniques like continuous flow reactors (CFRs) enhance scalability, while advanced purification methods such as preparative HPLC or crystallization gradients improve purity . Process control systems (e.g., real-time monitoring of intermediates via spectroscopy) minimize side reactions .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-modal characterization is critical:

  • NMR Spectroscopy : Assign peaks for pyrano-pyrimidine core protons (e.g., δ 3.80–3.20 ppm for fused pyran protons) and amine protons .
  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm bond angles/planarity of the heterocyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass within ±2 ppm error .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via UPLC-MS to identify labile sites (e.g., amine group oxidation) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in experimental data when analyzing the biological activity of this compound?

  • Methodological Answer :

  • Hierarchical Statistical Models : Apply mixed-effects models to account for batch-to-batch variability in bioassays .
  • Mechanistic Validation : Cross-validate in vitro results with molecular docking simulations (e.g., assess binding affinity to kinase targets) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling predict the regioselectivity of functional group modifications on the pyrano-pyrimidine scaffold?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites (e.g., C-2 vs. C-4 positions) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict steric hindrance effects during substitution reactions .

Q. What methodologies integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Expansion : Synthesize derivatives with substituents at C-5/C-7 and correlate logP values with cellular permeability .
  • Systems Pharmacology : Map interactions with off-target proteins using cheminformatics tools like ChEMBL or BindingDB .

Q. How can researchers address challenges in scaling up enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Screen chiral ligands (e.g., BINAP or Jacobsen catalysts) in Pd- or Rh-mediated reactions to enhance enantiomeric excess (ee) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor ee during continuous manufacturing .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent IC₅₀ values), conduct meta-analyses using Bayesian frameworks to weight data quality and experimental bias .
  • Theoretical Integration : Anchor findings to established frameworks (e.g., lock-and-key theory for enzyme inhibition) while proposing refinements based on empirical deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.